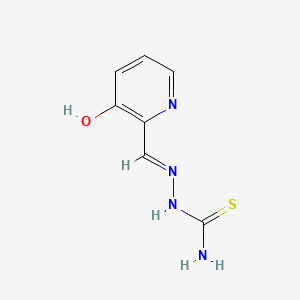
3-Hydroxy-2-formylpyridine thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-formylpyridine thiosemicarbazone is a chemical compound belonging to the class of thiosemicarbazones, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-formylpyridine thiosemicarbazone typically involves the condensation of 2-formylpyridine with thiosemicarbazide under acidic conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-formylpyridine thiosemicarbazone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3-Hydroxy-2-formylpyridine thiosemicarbazone has been extensively studied for its biological activities. It has shown potential as an anticancer agent, inhibiting the growth of various cancer cell lines. Additionally, it has been investigated for its antimicrobial properties and its ability to modulate enzyme activities.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of deoxyribonucleotide synthesis. It interferes with the incorporation of thymidine into DNA, leading to the inhibition of DNA synthesis and cell proliferation. The molecular targets and pathways involved include ribonucleoside diphosphate reductase and other enzymes involved in nucleotide metabolism.
Comparison with Similar Compounds
2-Formylpyridine thiosemicarbazone
5-Hydroxy-2-formylpyridine thiosemicarbazone
Salicylaldehyde thiosemicarbazone
This comprehensive overview highlights the significance of 3-Hydroxy-2-formylpyridine thiosemicarbazone in scientific research and its potential applications in various fields. Its unique properties and mechanisms of action make it a valuable compound for further exploration and development.
Properties
CAS No. |
3814-79-7 |
|---|---|
Molecular Formula |
C7H8N4OS |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
[(E)-(3-hydroxypyridin-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C7H8N4OS/c8-7(13)11-10-4-5-6(12)2-1-3-9-5/h1-4,12H,(H3,8,11,13)/b10-4+ |
InChI Key |
ISFBDLBZPVCEKD-ONNFQVAWSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)/C=N/NC(=S)N)O |
Canonical SMILES |
C1=CC(=C(N=C1)C=NNC(=S)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




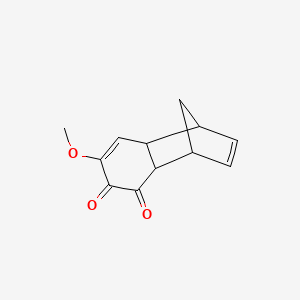

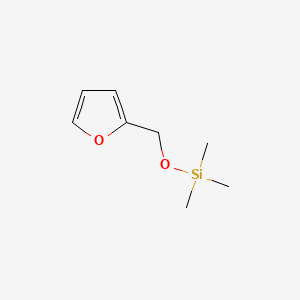
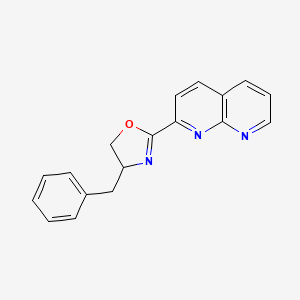
![6-(4-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B15351328.png)
![3,9a-Epoxy-2H,9aH-pyrido[2,1-b][1,3]oxazine(9CI)](/img/structure/B15351330.png)
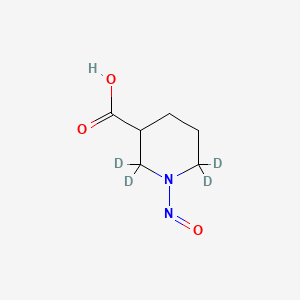

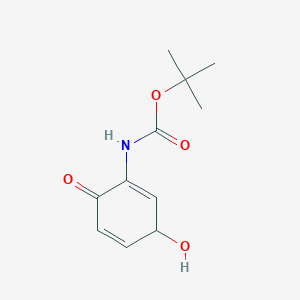
![1-Azabicyclo[2.2.2]octane-2-methanamine,5-ethynyl-,(1S,2R,4S,5S)-(9CI)](/img/structure/B15351369.png)

![[3-chloro-2,5-dimethoxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-dicyclohexylphosphane;palladium(2+);2-phenylethanamine](/img/structure/B15351374.png)
